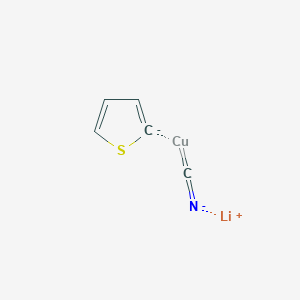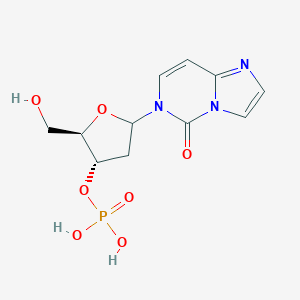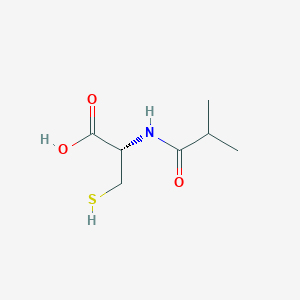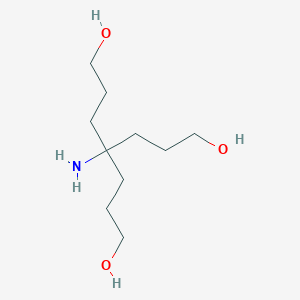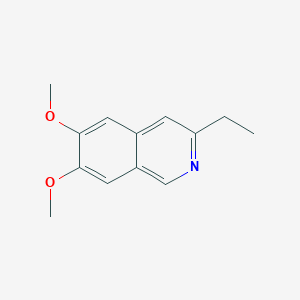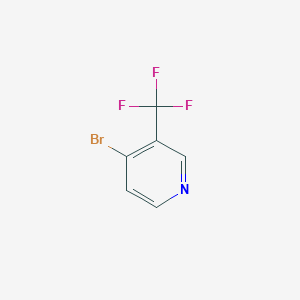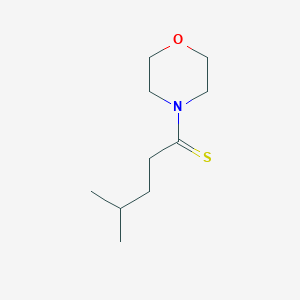
4-Methyl-1-morpholinopentane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-morpholinopentane-1-thione, commonly known as MMPT, is a chemical compound used in scientific research for its unique properties. MMPT is a thione derivative of cysteamine and has been studied extensively for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of MMPT is not fully understood. However, it is believed to work by increasing the levels of glutathione, which is an important antioxidant in the body. MMPT also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical And Physiological Effects
MMPT has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione in the liver, brain, and other tissues. MMPT has also been found to reduce oxidative stress and inflammation in the body. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of using MMPT in lab experiments is its ability to scavenge free radicals and prevent oxidative damage to cells. This makes it useful in studying oxidative stress-related diseases. However, one of the limitations of using MMPT is that it can be toxic at high concentrations. Therefore, it is important to use caution when handling MMPT in the laboratory.
Future Directions
There are several future directions for the study of MMPT. One area of research is the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has shown promise in this area and further research is needed to fully understand its potential. Another area of research is the study of MMPT in cancer treatment. MMPT has been found to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, further research is needed to understand the mechanism of action of MMPT and its effects on various tissues and organs in the body.
Conclusion:
In conclusion, MMPT is a chemical compound with unique properties that make it useful in scientific research. It has been extensively studied for its potential applications in various fields, including the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has several biochemical and physiological effects, including its ability to increase the levels of glutathione and reduce oxidative stress and inflammation in the body. While there are some limitations to using MMPT in lab experiments, its potential for future research is promising.
Synthesis Methods
MMPT can be synthesized by reacting morpholine with 3-mercaptopropionaldehyde followed by the addition of methyl iodide. The resulting compound is then treated with sodium hydroxide to obtain MMPT. This synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
MMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress-related diseases. MMPT has also been used in the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders.
properties
CAS RN |
118745-61-2 |
|---|---|
Product Name |
4-Methyl-1-morpholinopentane-1-thione |
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
4-methyl-1-morpholin-4-ylpentane-1-thione |
InChI |
InChI=1S/C10H19NOS/c1-9(2)3-4-10(13)11-5-7-12-8-6-11/h9H,3-8H2,1-2H3 |
InChI Key |
XJBCZHCISIAVRW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=S)N1CCOCC1 |
Canonical SMILES |
CC(C)CCC(=S)N1CCOCC1 |
synonyms |
Morpholine, 4-(4-methyl-1-thioxopentyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



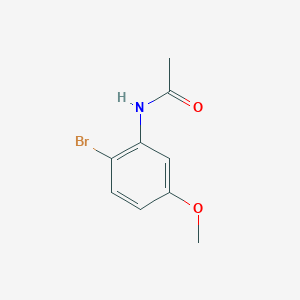
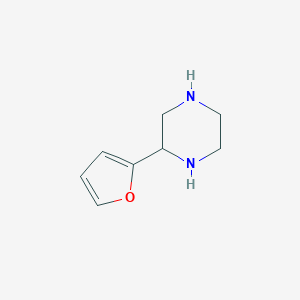
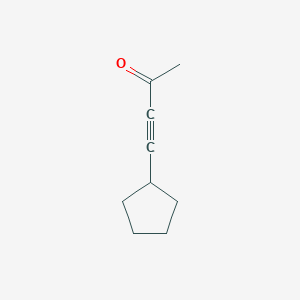
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B54345.png)
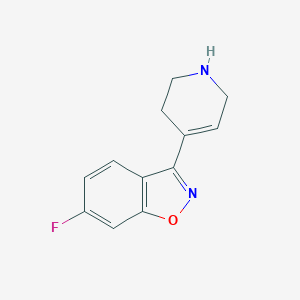
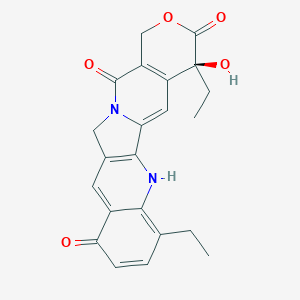
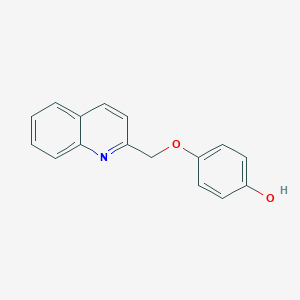
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
